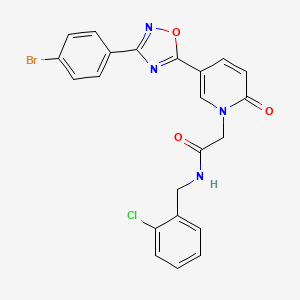

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

Description

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide features a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group. The acetamide side chain is linked to a 2-chlorobenzyl moiety.

Properties

IUPAC Name |

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrClN4O3/c23-17-8-5-14(6-9-17)21-26-22(31-27-21)16-7-10-20(30)28(12-16)13-19(29)25-11-15-3-1-2-4-18(15)24/h1-10,12H,11,13H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYORBWJPPBNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the bromination of the aromatic ring, and the coupling of the pyridinone and acetamide moieties.

Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

Bromination: The aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the aromatic bromine, potentially leading to the formation of amines or dehalogenated products.

Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or dehalogenated compounds.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The unique electronic properties of the oxadiazole and pyridinone rings make this compound a candidate for use in organic electronics or as a component in advanced materials.

Biological Studies: The compound can be used as a probe to study biological pathways or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Structural Analogues with Pyridinone/Oxadiazole Motifs

FPR2 Agonists (Pyridazinone Derivatives)

Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () share a pyridazinone core and acetamide side chain but differ in substituents. Key distinctions:

- Oxadiazole vs. Pyridazinone Core: The target compound’s 1,2,4-oxadiazole may enhance metabolic stability compared to pyridazinone, which is prone to hydrolysis.

- Substituent Effects: The 4-bromophenyl group on the oxadiazole (target) vs. 4-methoxybenzyl on pyridazinone () alters electronic properties.

Table 1: Structural and Functional Comparison with FPR2 Agonists

Immunoproteasome Inhibitors (β1i Subunit)

Compounds like N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide () feature a 2-oxopyridin-yl group and acetamide side chain. Differences include:

- Side Chain Modifications : The target’s 2-chlorobenzyl group introduces steric bulk and lipophilicity compared to benzyl or cyclohexyl groups in β1i inhibitors. This may influence binding pocket interactions (e.g., with Phe31 and Lys33 in β1i) .

- Potency : While the target compound lacks reported Ki values, highlights that substituents like benzyl (compound 2, Ki ~1.2 µM) vs. bulkier groups (compound 1, Ki ~0.3 µM) significantly affect inhibition potency .

Table 2: Comparison with β1i Immunoproteasome Inhibitors

Oxadiazole-Containing Analogues

Screening Hits ()

Compounds M212-1363 and M212-1365 () share the 2-oxopyridin-yl-acetamide backbone but substitute the oxadiazole with cyclopropyl and phenyl groups. Key differences:

- Oxadiazole Substituents : The target’s 4-bromophenyl group vs. cyclopropyl (M212-1363) or isopropyl (M212-1365) may enhance π-π stacking in hydrophobic pockets.

- Molecular Weight : The target compound (~464.8 g/mol) is heavier than M212-1363 (364.4 g/mol), suggesting differences in solubility and bioavailability .

Table 3: Physicochemical Comparison with Screening Hits

| Compound | Oxadiazole Substituent | Acetamide Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| Target | 4-Bromophenyl | 2-Chlorobenzyl | ~464.8 |

| M212-1363 | Cyclopropyl | 3-Ethylphenyl | 364.4 |

| M212-1365 | Cyclopropyl | 3-Isopropylphenyl | 378.43 |

G-Protein Modulators ()

PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) shares the oxadiazole-pyridine core but lacks the acetamide side chain. The butylcyclohexyl group in PSN375963 suggests a focus on lipid-rich environments, whereas the target’s 2-chlorobenzyl group may prioritize aromatic interactions .

Biological Activity

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a derivative of 1,2,4-oxadiazole and pyridine, which have garnered attention for their diverse biological activities. This article reviews the biological properties of this compound through various research findings, including its potential as an anticancer agent and its mechanism of action.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure highlights the presence of both oxadiazole and pyridine rings, which are known to contribute to biological activity.

Biological Activity Overview

-

Anticancer Activity

- Mechanism of Action : The oxadiazole derivatives have been shown to induce apoptosis in cancer cell lines. For instance, compounds similar to this one have demonstrated cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values in the micromolar range .

- Case Study : In a study involving 1,2,4-oxadiazole derivatives, certain compounds exhibited greater cytotoxic activity than doxorubicin against leukemia cell lines . The study indicated that these compounds could activate apoptotic pathways by increasing p53 expression levels and promoting caspase-3 cleavage.

- Antimicrobial Properties

- Neuroprotective Effects

Table 1: Biological Activities of Related Oxadiazole Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Induces apoptosis via p53 pathway |

| Compound B | U-937 | 2.41 | Caspase activation |

| Compound C | HeLa | 10.38 | AChE inhibition |

Table 2: Comparison of Anticancer Activity

| Compound | Type of Cancer | Reference Drug | IC50 Value (µM) |

|---|---|---|---|

| 1a | Breast Cancer | Doxorubicin | 0.65 |

| 1b | Leukemia | Doxorubicin | 2.41 |

| 1c | Melanoma | None | 10.38 |

Research Findings

Recent studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological properties:

- Synthesis : The synthesis often involves reactions between hydrazides and isocyanates to form functionalized oxadiazoles .

- Biological Evaluation : In vitro studies have shown that these compounds can selectively inhibit cancer-related enzymes at nanomolar concentrations, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.